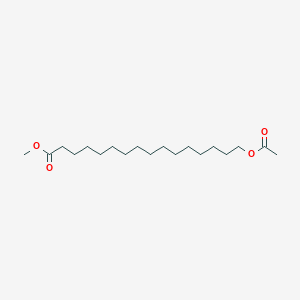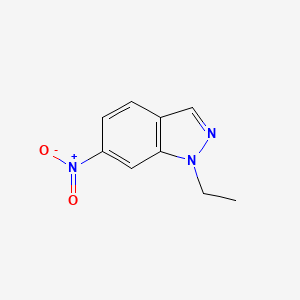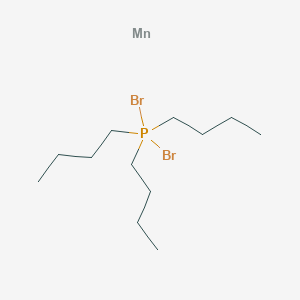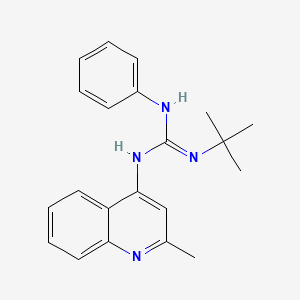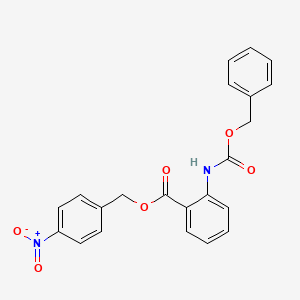![molecular formula C17H14N2O2 B14475889 2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one CAS No. 71645-37-9](/img/structure/B14475889.png)
2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with carbonyl compounds under acidic or basic conditions to form the oxazinone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar aromatic structure but different functional groups.
Quinazolinone Derivatives: Compounds with a similar heterocyclic structure but different substituents and biological activities.
Uniqueness
2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Propiedades
Número CAS |
71645-37-9 |
|---|---|
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
2-(N-methylanilino)-6-phenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C17H14N2O2/c1-19(14-10-6-3-7-11-14)17-18-16(20)12-15(21-17)13-8-4-2-5-9-13/h2-12H,1H3 |
Clave InChI |
FAYJZJMGMSPFMQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C2=NC(=O)C=C(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


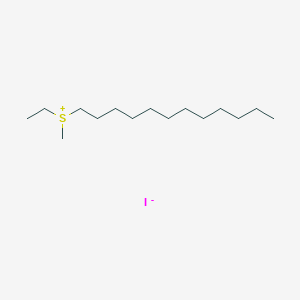
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
